

Application Notes and Protocols: Tetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: *Tetrahydrofuran-3-carboxylic acid*

Cat. No.: *B120303*

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Introduction

Tetrahydrofuran-3-carboxylic acid is a versatile chiral building block in medicinal chemistry, prized for its stereochemical stability and the synthetic utility of its functional groups. Its rigid five-membered ring system provides a valuable scaffold for introducing specific three-dimensional conformations in drug candidates, influencing their binding affinity and selectivity for biological targets. The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures. These application notes provide an overview of its use in the development of Factor Xa inhibitors and antiproliferative agents, complete with experimental protocols and data.

Application 1: Development of Factor Xa Inhibitors for Antithrombotic Therapy

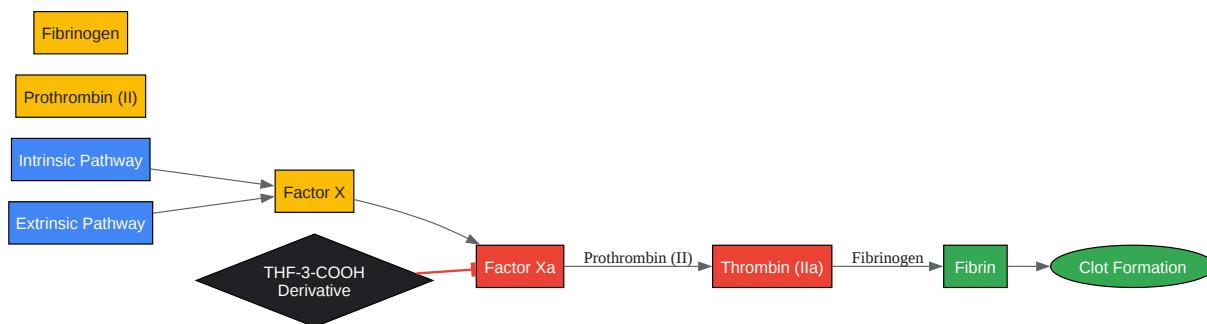
The **tetrahydrofuran-3-carboxylic acid** scaffold has been employed in the synthesis of potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.

Featured Compound

A notable example is the (S)-enantiomer of a 3-amino-tetrahydrofuran-3-carboxylic acid amide derivative, specifically (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-**tetrahydrofuran-3-carboxylic acid** amide. This compound has been identified as a Factor Xa inhibitor with potential for antithrombotic activity[1].

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, leading to clot formation. Inhibiting Factor Xa effectively blocks this amplification process.



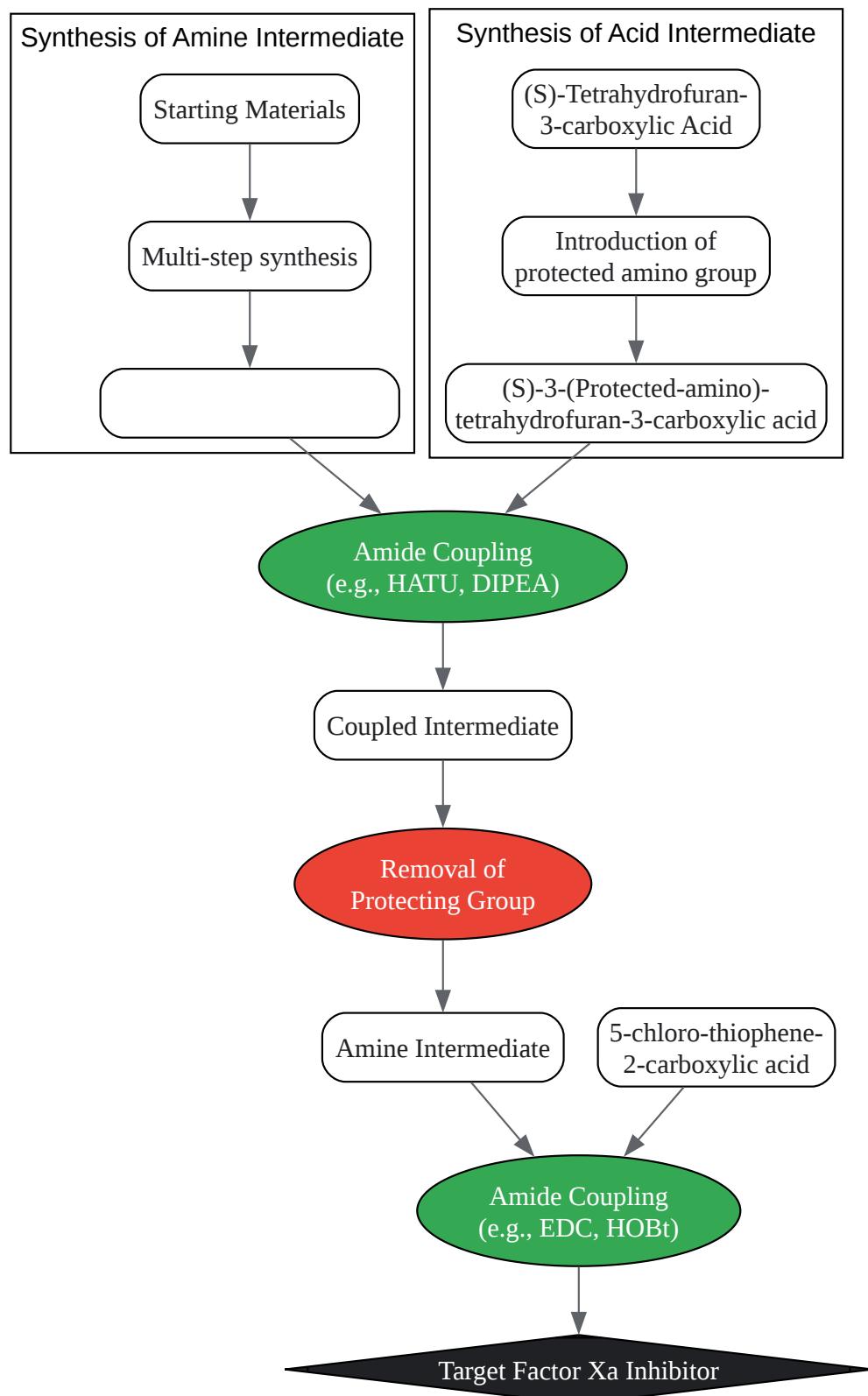
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Caption: Inhibition of Factor Xa by a **Tetrahydrofuran-3-carboxylic acid** derivative.

Experimental Protocols

The synthesis of the target Factor Xa inhibitors generally involves the coupling of a protected 3-amino-tetrahydrofuran-3-carboxylic acid intermediate with a desired amine, followed by

deprotection and subsequent amidation with a substituted thiophenecarboxylic acid.



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Caption: General synthetic workflow for Factor Xa inhibitors.

This protocol describes a method to screen for Factor Xa inhibitors using a fluorometric assay.

Materials:

- Factor Xa enzyme
- Factor Xa substrate (e.g., a peptide substrate linked to a fluorescent reporter)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and CaCl₂)
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known Factor Xa inhibitor) and a negative control (vehicle).
- Add the Factor Xa enzyme to all wells and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Factor Xa substrate to all wells.
- Immediately measure the fluorescence intensity in a kinetic mode at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 360/450 nm) at 37°C for a defined period (e.g., 30-60 minutes).
- Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Application 2: Development of Antiproliferative Agents

The tetrahydrofuran ring is a structural motif found in various natural products with potent biological activities. Analogs of such natural products incorporating a **tetrahydrofuran-3-carboxylic acid**-derived core can be synthesized and evaluated for their antiproliferative effects against cancer cell lines.

Featured Compound and Biological Activity

A tetrahydrofuran analog of the natural product FR901464, which is a potent spliceosome inhibitor, has been synthesized and evaluated for its antiproliferative activity. While this analog was found to be significantly less potent than its tetrahydropyran counterpart, it provides valuable structure-activity relationship (SAR) data, highlighting the importance of the ring system for biological activity[2][3].

Table 1: Antiproliferative Activity (GI₅₀) of a Tetrahydrofuran Analog of FR901464[3]

Cell Line	Cancer Type	GI ₅₀ (μM)
HCT-116	Colon Cancer	>10
LS174T	Colon Cancer	>10
A549	Lung Cancer	>10
Meayamycin (Tetrahydropyran Analog)		~0.00001
Doxorubicin (Control)	Varies by cell line	

Data presented as approximate values based on the reported significant loss of potency.

Mechanism of Action: Spliceosome Inhibition

The parent compound, FR901464, exerts its potent antiproliferative effects by binding to the SF3b subunit of the spliceosome, a key complex involved in pre-mRNA splicing[3]. Inhibition of the spliceosome leads to an accumulation of unspliced mRNA, disrupting protein synthesis and ultimately inducing cell cycle arrest and apoptosis. The reduced potency of the tetrahydrofuran analog suggests that the precise geometry of the six-membered tetrahydropyran ring is crucial for effective binding to the spliceosome.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

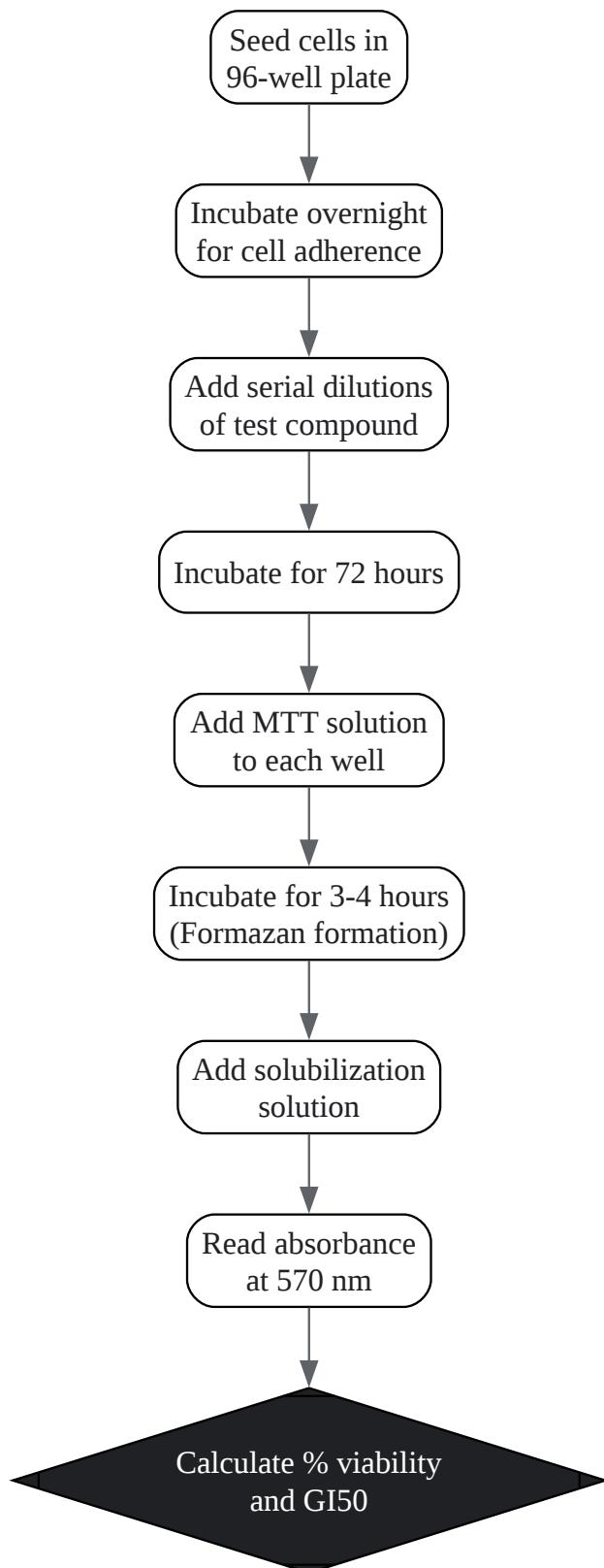
Materials:

- Cancer cell lines (e.g., HCT-116, A549)
- Complete cell culture medium
- Test compound (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Spectrophotometric microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the GI50 (concentration that causes 50% growth inhibition) value.



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Caption: Workflow for a typical MTT cell viability assay.

Conclusion

Tetrahydrofuran-3-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry, enabling the synthesis of compounds with diverse biological activities. As demonstrated, they have been successfully incorporated into molecules targeting enzymes like Factor Xa for antithrombotic applications and have been used to probe the structure-activity relationships of complex natural products with antiproliferative effects. The protocols provided herein offer a starting point for the synthesis and evaluation of novel compounds based on this versatile chemical entity.

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